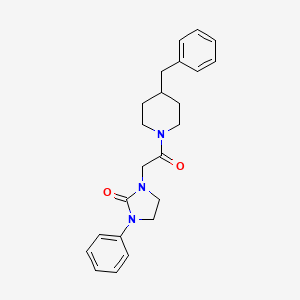

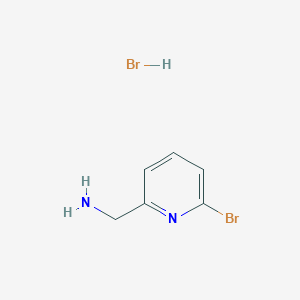

![molecular formula C10H12N4O3 B2798253 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate CAS No. 866018-34-0](/img/structure/B2798253.png)

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate” is a chemical compound with a molecular formula of C6H6N4O . It is related to the [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- class of compounds . It has been studied for its potential as an antiviral drug .

Synthesis Analysis

The synthesis of this compound and related structures often involves multicomponent reactions . For instance, one method involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods. For example, NMR spectroscopy, IR and UV spectroscopy, and elemental analysis can be used .Chemical Reactions Analysis

The compound undergoes electrochemical transformations in aqueous and aprotic media . It is irreversibly reduced in aqueous acidic media on a glassy carbon electrode in one stage with the participation of six electrons . The electroreduction of the compound in DMF on a background of tetrabutylammonium salts proceeds in two stages, controlled by the kinetics of second-order reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its molecular weight is 150.1380 . Further analysis can be done using techniques such as IR spectroscopy and NMR .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

This compound, being part of the triazolopyrimidine family, is of interest due to its versatile chemical properties and potential applications in pharmaceuticals and materials science. For instance, the synthesis and characterization of related compounds have been extensively studied to understand their structural and electronic properties. The synthesis involves novel methods including the reaction of amino derivatives of triazolopyrimidine, highlighting the formation of compounds with potential biological activity (Vas’kevich et al., 2006; Titova et al., 2019).

Structural Modifications and Mechanistic Insights

Research into the structural modification of pyrimidinyl hydrazones has led to the discovery of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, providing insights into the cyclization mechanisms and the influence of substituents on the compound's properties (Erkin & Krutikov, 2007). Additionally, studies on the solvent-induced supramolecular polymorphism in Cu(II) coordination complexes built from triazolopyrimidine derivatives have unveiled interesting aspects of crystal structure and antioxidant activity (Chkirate et al., 2020).

Potential Biological Applications

The potential biological applications of triazolopyrimidine derivatives have been a subject of interest, with some compounds being evaluated for their tuberculostatic activity. The structure-activity relationships analyzed in these studies suggest promising avenues for developing new antituberculous agents (Titova et al., 2019). Moreover, the exploration of redox conversions of related compounds has revealed their promising features as antiviral drugs, enhancing our understanding of their electrochemical properties and mechanisms of action (Ivoilova et al., 2021).

Molecular Docking and Theoretical Studies

Theoretical studies and molecular docking analyses have provided deep insights into the interaction mechanisms of triazolopyrimidine derivatives with biological targets. Such studies have revealed the binding energy and the potential inhibitory effects of these compounds, suggesting their utility in cancer treatment due to their ability to adhere to the active sites of proteins (Sert et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c1-6-8(3-4-17-7(2)15)9(16)14-10(13-6)11-5-12-14/h5H,3-4H2,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCPYSZPFFUMGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine](/img/structure/B2798172.png)

![2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2798173.png)

![N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide](/img/structure/B2798180.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798181.png)

![2-[Butyl(methyl)amino]-3-(4-chlorophenyl)quinazolin-4-one](/img/structure/B2798186.png)

![ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2798188.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B2798191.png)

![2-[4-(Tert-butyl)phenoxy]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B2798192.png)

![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2798193.png)